4-isothiocyanato-N-(2-phenylethyl)benzenesulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isothiocyanato-N-(2-phenylethyl)benzenesulfonamide typically involves the reaction of N-(2-phenylethyl)benzenesulfonamide with thiophosgene under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of hazardous reagents like thiophosgene .
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with various nucleophiles, such as amines and alcohols, to form thiourea and carbamate derivatives.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfone derivatives under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Solvents: Dichloromethane, chloroform, acetonitrile
Conditions: Low temperatures (0-5°C) for substitution reactions, ambient to elevated temperatures for oxidation reactions.
Major Products
Thiourea Derivatives: Formed from the reaction with amines
Carbamate Derivatives: Formed from the reaction with alcohols
Sulfone Derivatives: Formed from the oxidation of the sulfonamide group.
Scientific Research Applications
4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide is utilized in various scientific research applications, including:
Proteomics: Used as a labeling reagent for the identification and quantification of proteins.
Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Polymer Synthesis: Employed in the synthesis of functionalized polymers with specific properties.
Materials Science: Used in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-isothiocyanato-N-(2-phenylethyl)benzenesulfonamide involves the interaction of its isothiocyanate group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the modification of the target molecules’ structure and function. The sulfonamide group also plays a role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Isothiocyanato-N-(2-phenylethyl)benzene-1-sulfonamide: Similar in structure but may have different reactivity and applications.
N-(2-phenylethyl)benzenesulfonamide: Lacks the isothiocyanate group, resulting in different chemical properties and reactivity.
Uniqueness
4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide is unique due to the presence of both the isothiocyanate and sulfonamide groups, which confer distinct reactivity and stability. This combination makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
4-isothiocyanato-N-(2-phenylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c18-21(19,15-8-6-14(7-9-15)16-12-20)17-11-10-13-4-2-1-3-5-13/h1-9,17H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFBUEDYWWDJLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801220756 | |
Record name | 4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801220756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-73-1 | |
Record name | 4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956576-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801220756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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